Ethyl 2-aminononanoate
Description
Significance of Amino Acid Esters in Synthetic Organic Chemistry
Amino acid esters are a cornerstone of modern synthetic organic chemistry due to their dual functionality and inherent chirality. The esterification of the carboxylic acid group in an amino acid is a critical step that serves several purposes. It protects the carboxyl group, preventing it from reacting during other chemical transformations, particularly during peptide synthesis where the goal is to form an amide bond between the amino group of one amino acid and the carboxyl group of another. scispace.comorgsyn.orgrsc.org
These compounds are vital intermediates in a wide range of applications:
Peptide Synthesis: Amino acid esters are fundamental building blocks in the chemical synthesis of peptides and proteins. By protecting the carboxylic acid, chemists can selectively activate the amino group for coupling reactions. scispace.comrsc.org
Medicinal Chemistry: Many pharmaceuticals and drug candidates are derived from or incorporate amino acid structures. Esters of both natural and unnatural amino acids are used to create novel molecules with specific biological activities. scispace.comresearchgate.net The synthesis of nonproteinogenic amino acids, in particular, is an area of intense research for developing new therapeutic agents. mdpi.comacs.org
Chiral Auxiliaries and Catalysts: The inherent chirality of amino acids is preserved in their ester derivatives. This makes them valuable as chiral sources or as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. scispace.comnih.gov
Polymer Science: Amino acid esters can be used as monomers for the synthesis of biodegradable polymers, such as poly(ester amide)s, which have applications in medicine and materials science. scispace.comresearchgate.net
Research Context and Academic Relevance of Long-Chain α-Amino Esters
Long-chain α-amino esters, such as Ethyl 2-aminononanoate, represent a specialized subclass with unique physicochemical properties stemming from their amphiphilic nature. An amphiphile is a molecule possessing both a hydrophilic (water-loving) "head" and a hydrophobic (water-repelling) "tail." In this case, the amino acid ester portion acts as the polar head group, while the long alkyl chain (the nonanoate (B1231133) group) serves as the non-polar tail. uctm.eduacademie-sciences.fr
This dual character drives significant academic interest in several areas:
Surfactants and Self-Assembly: The amphiphilic structure allows these molecules to act as surfactants (surface-active agents). They can self-assemble at interfaces, such as the air-water interface, or in solution to form structures like micelles and bilayers. uctm.eduacademie-sciences.fr This behavior is crucial for applications ranging from detergents to drug delivery systems. researchgate.net The synthesis of amino acid-based surfactants is a growing field due to their potential for high biodegradability and low toxicity compared to conventional surfactants. academie-sciences.frresearchgate.net
Antimicrobial Agents: Certain long-chain amino acid derivatives have demonstrated antimicrobial activity. The combination of a cationic head group and a hydrophobic tail allows them to interact with and disrupt bacterial cell membranes. uctm.eduresearchgate.net Derivatives of amino acids like arginine and lysine (B10760008) with long fatty acid chains are particularly promising in this regard. uctm.edu
Prebiotic Chemistry and the Origin of Life: The self-assembly of amphiphilic amino acid esters into ordered structures like 2D crystallites at the air-water interface is a subject of research into the origins of life. researchgate.netacs.orgrsc.org Scientists study these systems to understand how simple molecules might have organized and polymerized into more complex structures like peptides on the early Earth. researchgate.netacs.org
Advanced Materials: Simple methods for synthesizing long-chain alkyl esters of amino acids are sought after for creating novel materials. acs.org These molecules can be used to construct liquid crystals, functionalized polymers, and other advanced materials where molecular organization is key. researchgate.net
Scope and Objectives of Academic Inquiry Pertaining to this compound
Direct academic literature focusing exclusively on this compound is limited, suggesting it is a novel or less-studied compound. The primary objective of academic inquiry into this specific molecule would be to characterize its properties and explore its potential applications based on its identity as a long-chain, non-proteinogenic α-amino acid ester.
The scope of such research would likely include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound. acs.org This would be followed by a thorough characterization of its physical and chemical properties.
Amphiphilic Behavior: Investigating its properties as a surfactant, including its ability to lower surface tension and its critical micelle concentration (CMC). This would determine its potential use in formulations or as a self-assembling material. uctm.eduacademie-sciences.fr
Biological Activity Screening: Testing for potential biological activities, such as antimicrobial properties, given the known activity of other long-chain amino acid derivatives. uctm.eduresearchgate.net
Building Block for Complex Molecules: Utilizing it as a unique, non-proteinogenic building block in the synthesis of novel peptides or other complex organic molecules. The nine-carbon chain could impart specific lipophilic characteristics to a target molecule, potentially influencing its biological interactions or physical properties. nih.govacs.org Research into the synthesis of γ-oxo-α,β-dehydro-α-amino acids, for instance, has utilized related N-tert-butoxycarbonyl-2-(amino)nonanoate derivatives as intermediates.
In essence, academic inquiry into this compound would aim to fill the knowledge gap for this specific molecule and place it within the broader context of functional organic materials and bioactive compounds derived from amino acids.
Table of Compound Names
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl 2-aminononanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9,12H2,1-2H3 |
InChI Key |
CYHRMPVNGUQOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving Ethyl 2 Aminononanoate
Nucleophilic Reactivity at the Amino Group
The primary amino group in Ethyl 2-aminononanoate is characterized by a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This nucleophilicity drives several important classes of reactions, including alkylation, acylation, and condensation with carbonyl compounds.
Alkylation : The amino group can react with alkyl halides, such as bromoethane, in a nucleophilic substitution reaction. chemguide.co.uklibretexts.org This process typically leads to a mixture of secondary and tertiary amines, as the initially formed secondary amine can compete with the primary amine for the alkyl halide. chemguide.co.uk
Acylation : Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl amino acid esters (amides). This is a common strategy for protecting the amino group in amino acid chemistry.
Schiff Base Formation : The primary amine readily condenses with aldehydes and ketones in a reaction that involves nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. amazonaws.comwjpsonline.comjmchemsci.com This reaction is often catalyzed by acid. wisdomlib.org The formation of the carbon-nitrogen double bond is a reversible process. wjpsonline.com
| Reaction Type | Reactant | Product Type | General Mechanism |
|---|---|---|---|
| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) libretexts.orgwikipedia.org |
| Acylation | Acyl Chloride (R'-COCl) | N-Acyl Amino Ester (Amide) | Nucleophilic Acyl Substitution |
| Schiff Base Formation | Aldehyde (R'-CHO) / Ketone (R'-CO-R'') | Imine (Schiff Base) | Nucleophilic Addition-Elimination jmchemsci.com |
Ester Hydrolysis and Transesterification Kinetics and Mechanisms
The ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (2-aminononanoic acid) and ethanol (B145695). This transformation can be catalyzed by either acid or base. github.io
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water. github.io The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification) : Hydrolysis under basic conditions, typically using sodium hydroxide (B78521), is an irreversible process. chemguide.co.ukchemistrysteps.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction goes to completion because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
The kinetics of α-amino acid ester hydrolysis can be significantly influenced by various factors:
Metal Ion Catalysis : Metal ions like Cu(II) and Pd(II) can act as Lewis acids, coordinating to the amino acid ester and promoting hydrolysis. nih.govtandfonline.comresearchgate.net Studies on similar systems have shown that complexed α-amino-acid esters can undergo base hydrolysis at rates up to 10,000 times faster than the free esters. nih.gov
Intramolecular Catalysis : The neighboring amino group can participate in the hydrolysis reaction. For instance, in related systems like 2-aminobenzoate (B8764639) esters, the neutral amino group has been shown to act as an intramolecular general base catalyst. iitd.ac.in
Enzymatic Catalysis : Enzymes such as α-chymotrypsin can catalyze the hydrolysis of α-amino acid esters, with the reaction rate being dependent on the pH and the protonation state of the α-amino group. ebi.ac.ukresearchgate.net
Transesterification : This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water.
α-Carbon Functionalization Reactions
The α-carbon of this compound, situated between the amino and ester groups, can be deprotonated to form an enolate or an equivalent nucleophile. This allows for the formation of a new carbon-carbon bond at this position.
The direct deprotonation of the α-hydrogen requires a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to completely form the enolate. libretexts.org This enolate can then react with various electrophiles.
Alkylation : The most common functionalization is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-carbon. libretexts.org This strategy is fundamental for the synthesis of α,α-disubstituted amino acids.
Aza-Enolate Alkylation : A related strategy involves the alkylation of aza-enolates derived from related structures like lactim ethers, which can then be hydrolyzed to yield α-alkyl amino esters. organic-chemistry.orgthieme-connect.de
Asymmetric Alkylation : Advanced catalytic systems have been developed for the enantioselective alkylation of the α-carbon of amino esters, enabling the synthesis of chiral α-quaternary glutamic acid derivatives. acs.org
| Reaction | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R'-X) | Ester Enolate | α-Alkyl Amino Ester | libretexts.org |
| Asymmetric Allylic Alkylation | 1. Chiral Pyridoxal Catalyst 2. MBH Acetate | Schiff Base Intermediate | α-Quaternary Chiral Amino Ester | acs.org |
Derivatization and Functional Group Interconversions of the Amino Ester Moiety
The amino and ester functionalities of this compound can be converted into a variety of other groups, making it a versatile building block in organic synthesis. solubilityofthings.comwikipedia.org
Reduction to Amino Alcohols : The ester group can be reduced to a primary alcohol, yielding the corresponding 1,2-amino alcohol (2-amino-1-nonanol). Direct reduction with reagents like sodium borohydride (B1222165) is often ineffective on esters. Therefore, the ester or the corresponding carboxylic acid is typically activated first. core.ac.uk Common methods include conversion to a mixed anhydride (B1165640) using ethyl chloroformate, followed by reduction with NaBH₄. core.ac.ukbenthamopen.com This transformation provides access to valuable chiral intermediates. benthamopen.com
Conversion to Amides (Aminolysis) : The ester can be converted to an amide by heating it with an amine (R'-NH₂). This reaction, known as aminolysis, is typically slower than hydrolysis and often requires high temperatures. The reaction involves nucleophilic attack of the amine on the ester carbonyl.
Conversion to other Amino Acid Derivatives : A wide range of functional group interconversions can be performed to synthesize various amino acid derivatives, often employing protecting group strategies to ensure selectivity. fiveable.menih.gov
Rearrangement Processes in α-Amino Ester Systems
α-Amino esters can participate in or be synthesized through various molecular rearrangement reactions, which create new molecular frameworks.
Ireland-Claisen Rearrangement : This powerful rearrangement has been applied to derivatives of α-amino acids. It involves the ebi.ac.ukebi.ac.uk-sigmatropic rearrangement of an ester enolate of an allylic amino acid ester, providing a stereocontrolled route to γ,δ-unsaturated amino acids. core.ac.ukacs.org
Stevens and Wittig Rearrangements : The Stevens rearrangement involves a 1,2-shift in quaternary ammonium (B1175870) salts, which can be formed by the exhaustive alkylation of the amino group. wikipedia.org The related organic-chemistry.orgthieme-connect.de-Wittig rearrangement involves the rearrangement of an α-lithiated ether, a structure that could be engineered from an amino ester derivative. msu.edu
Curtius Rearrangement : While not a rearrangement of an amino ester itself, the Curtius rearrangement is a key method for synthesizing them. It involves the thermal decomposition of an acyl azide (B81097) (derived from a carboxylic acid) into an isocyanate, which can then be trapped by an alcohol to form a carbamate, a protected form of the amine. nih.gov This has been a classical method for preparing amino acids from substituted cyanoacetic esters. nih.gov
α-Iminol Rearrangement : In related systems, the α-iminol rearrangement, which involves the 1,2-shift of an alkyl or aryl group in an α-hydroxy imine, can be used for ring expansions and contractions to build complex molecular architectures. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-aminononanoate, both ¹H and ¹³C NMR would be required for a complete structural assignment.
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, showing their coupling relationship. The alpha-proton (α-H) on the carbon bearing the amino group would likely appear as a triplet, coupled to the adjacent methylene group in the nonanoate (B1231133) chain. The various methylene groups of the C9 chain would present complex overlapping multiplets. The protons of the primary amine (-NH₂) would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the alpha-carbon attached to the nitrogen, and the individual carbons of the nonanoate chain.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet |
| CH₂ (ethyl) | ~4.1 | Quartet |
| α-CH | ~3.5 | Triplet |
| NH₂ | Variable (broad) | Singlet |
| CH₂ (chain) | ~1.3-1.6 | Multiplets |
Note: This table represents predicted values and is not based on experimental data.
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong peak around 1735 cm⁻¹ would indicate the C=O stretch of the ester group. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3400 cm⁻¹. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the hydrocarbon chain.
Key Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3400 |
| C-H Stretch (alkane) | 2850-2960 |
| C=O Stretch (ester) | ~1735 |
Note: This table represents predicted values and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a high-resolution mass spectrum would confirm its molecular formula (C₁₁H₂₃NO₂). The electron ionization (EI) mass spectrum would likely show a molecular ion peak, as well as characteristic fragment ions resulting from the loss of the ethoxy group, the carboxyl group, and cleavage of the alkyl chain.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable to derivatives)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography of a suitable crystalline derivative could be used to determine its absolute configuration. However, as this compound is a liquid at room temperature, this technique would only be applicable to a solid derivative. There is currently no crystallographic data available for this compound or its derivatives in the Cambridge Structural Database (CSD).
Theoretical and Computational Chemistry Studies of Ethyl 2 Aminononanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity indices.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comyoutube.com DFT methods are used to determine the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. umn.edu For Ethyl 2-aminononanoate, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as ionization potential and electron affinity.
Key applications of DFT for this compound would include the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, the HOMO is typically localized on the amino group, suggesting its role as an electron donor, while the LUMO may be centered around the ester carbonyl group, a potential site for nucleophilic attack.
Illustrative Electronic Properties of this compound (Calculated via DFT)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |
| Mulliken Charge on N | -0.85 | Suggests a partial negative charge on the nitrogen atom |
| Mulliken Charge on C (carbonyl) | +0.75 | Suggests a partial positive charge on the carbonyl carbon |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with the structure of this compound.
While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, Latin for "from the beginning," are based on first principles without the use of empirical parameters. quora.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, especially for smaller molecules, but are computationally more demanding. scribd.comresearchgate.net They serve as a benchmark for other computational techniques. researchgate.net
Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them significantly faster. scribd.comresearchgate.net This allows for the study of larger molecular systems or for preliminary, less computationally intensive explorations of molecular properties. researchgate.net While less accurate than ab initio or DFT methods, they can still provide useful qualitative information about molecular structure and reactivity. scribd.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the movement of atoms over time. mun.caacs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. nih.gov
For this compound, MD simulations could be used to study the folding of the nonyl chain and the orientation of the amino and ethyl ester groups. These simulations can be performed in a vacuum to study the intrinsic conformational preferences of the molecule, or in the presence of explicit solvent molecules to understand how intermolecular interactions with the solvent affect its structure and dynamics. ethz.ch Understanding the accessible conformations is crucial, as the biological activity and physical properties of the molecule are often dependent on its three-dimensional shape.
Illustrative Conformational Data for this compound from MD Simulations
| Dihedral Angle | Dominant Conformation(s) | Significance |
| Cα-Cβ-Cγ-Cδ | gauche (-60°), anti (180°) | Determines the folding of the alkyl chain |
| N-Cα-C=O | 120°, -120° | Influences the relative orientation of the amino and ester groups |
| Cα-C-O-CH₂ | 180° | Affects the orientation of the ethyl group |
Note: The data in this table is illustrative and represents the type of information that would be obtained from conformational analysis using MD simulations.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction and thus its rate.
For this compound, computational methods could be used to study various reactions, such as the hydrolysis of the ester group, the acylation of the amino group, or its involvement in peptide bond formation. Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for studying enzymatic reactions, where the reactive center is treated with a high level of quantum mechanical theory, and the surrounding protein environment is treated with more computationally efficient molecular mechanics. rsc.orgnih.gov
Chirality and Stereochemical Modeling and Prediction
The α-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). wou.edulibretexts.org This chirality is a critical aspect of its chemistry, as different enantiomers can have vastly different biological activities. nih.govacs.org
Computational modeling can be used to study the stereochemical aspects of reactions involving this compound. For example, in a synthesis, if a new chiral center is formed, computational methods can help predict which diastereomer is likely to be the major product by calculating the energies of the diastereomeric transition states. Furthermore, the interactions of the R and S enantiomers with other chiral molecules, such as enzymes or chiral stationary phases in chromatography, can be modeled to understand the basis of chiral recognition. nih.gov
Spectroscopic Property Prediction from First Principles
Computational methods can predict various spectroscopic properties of molecules from first principles, providing a valuable tool for interpreting experimental spectra. researchgate.net For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. spectroscopyonline.com These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Vis spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, which is particularly useful for complex molecules where spectral interpretation can be challenging. The ability to accurately predict spectra can help confirm the structure of a newly synthesized compound or provide insights into its electronic and geometric structure.
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Correlation |
| N-H stretch (symmetric) | 3350 | Amine group |
| N-H stretch (asymmetric) | 3420 | Amine group |
| C-H stretch (aliphatic) | 2850-2960 | Alkyl chain |
| C=O stretch (ester) | 1735 | Carbonyl group |
| C-O stretch (ester) | 1180 | Ester linkage |
| N-H bend | 1600 | Amine group |
Note: The data in this table is illustrative and represents typical values that would be obtained from first-principles calculations of vibrational spectra.
Advanced Analytical Methodologies for Amino Acid Esters
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful methods for separating and analyzing complex mixtures. researchgate.net For amino acid esters, several chromatographic techniques are particularly relevant.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a highly effective and sensitive technique for the analysis of volatile compounds. researchgate.net However, amino acids and their esters are often polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. thermofisher.commdpi.com This process involves converting polar functional groups like -NH2, -COOH, -OH, and -SH into less polar, more volatile derivatives. sigmaaldrich.com
Common derivatization methods include silylation and acylation. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.com MTBSTFA derivatives are noted for their increased stability and reduced moisture sensitivity compared to smaller silylating agents. sigmaaldrich.com Acylation, often using reagents like ethyl chloroformate, is another effective strategy. nih.govresearchgate.net
The choice of GC column is critical for achieving optimal separation. Capillary columns are often preferred over packed columns for qualitative analysis due to their higher separation efficiency. oup.com For instance, a 5% phenyl methylpolysiloxane column has been successfully used for the separation of silylated amino acids. thermofisher.com
Table 1: GC Parameters for Derivatized Amino Acid Analysis
| Parameter | Typical Conditions |
| Derivatization Reagent | MSTFA, MTBSTFA, Ethyl Chloroformate |
| Column Type | Capillary Column (e.g., 5% phenyl methylpolysiloxane) |
| Injector Temperature | Optimized to prevent decomposition |
| Oven Temperature Program | Gradient elution for optimal separation |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
This table provides a general overview of typical GC conditions. Specific parameters should be optimized for the analyte of interest.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for amino acid esters. who.int It is a preferred method for determining the purity and quantifying these compounds. nih.gov
Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of amino acid derivatives. oup.com To enhance detection sensitivity, especially with UV detectors, derivatization is often employed. shimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC) react with amino acids and their esters to form derivatives with strong UV absorbance or fluorescence. who.intnih.gov For instance, OPA derivatives can be detected by fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 455 nm, achieving very low detection limits. who.int
The selection of the mobile phase and stationary phase is crucial for achieving good separation. A common mobile phase setup involves a gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The stationary phase is typically a nonpolar material, such as a C18-bonded silica (B1680970) gel.
Table 2: HPLC Conditions for Amino Acid Ester Analysis
| Parameter | Typical Conditions |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18-bonded silica |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., Acetonitrile) |
| Derivatization Reagent | OPA, PITC, Fmoc-Cl |
| Detector | UV-Vis, Fluorescence, Mass Spectrometry (MS) |
This table outlines common HPLC conditions. Method development and optimization are essential for specific applications.
Chiral Chromatography for Enantiomeric Excess Determination
Many amino acid esters, including Ethyl 2-aminononanoate, are chiral molecules, existing as enantiomers. Determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is critical in many fields. heraldopenaccess.us Chiral HPLC is a powerful technique for this purpose. uma.esmdpi.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent performance in separating the enantiomers of amino acid esters. nih.govresearchgate.net For instance, Chiralpak IA and Chiralpak AD-H columns have demonstrated superior performance for the resolution of α-amino acid esters. yakhak.org
The mobile phase in chiral chromatography typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as 2-propanol. nih.gov The detection is usually carried out using a UV detector. rsc.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Capillary Electrophoresis for Amino Acid Derivative Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.comwikipedia.org It offers several advantages over HPLC, including smaller sample and reagent volumes and higher resolution. oup.com
For the analysis of amino acids and their derivatives, derivatization is often necessary to enhance detection, especially when using UV-Vis detectors. creative-proteomics.comoup.com Reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) can be used to create derivatives that are detectable at a specific wavelength. oup.com
The separation in CE is performed in a fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that influence the separation. For example, a sodium tetraborate (B1243019) solution can be used as a BGE for the separation of NQS-derivatized amino acids. oup.com Chiral separations can also be achieved in CE by adding a chiral selector to the BGE. creative-proteomics.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing both separation and structural information. actascientific.comnih.govyoutube.com These techniques are invaluable for the comprehensive analysis of complex samples. springernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govthepharmajournal.com After derivatization and separation by GC, the analytes enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation. nih.govjmaterenvironsci.com The fragmentation patterns observed in the mass spectrum are often characteristic of the specific compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used hyphenated technique that is particularly suitable for non-volatile and thermally labile compounds. nih.govnih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov LC-MS can provide molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through fragmentation analysis. eurl-pesticides.eu This technique has been successfully applied to the analysis of various amino acid derivatives. nih.gov
Future Research Directions and Unexplored Avenues for Ethyl 2 Aminononanoate Studies
Development of Novel Synthetic Strategies
The efficient and stereoselective synthesis of α-amino esters like Ethyl 2-aminononanoate is a critical area for future investigation. While classical methods for amino acid synthesis exist, there is a pressing need for more sustainable, atom-economical, and scalable approaches.
Future research should focus on:
Asymmetric Catalysis: Developing novel chiral catalysts (metal-based or organocatalysts) for the asymmetric synthesis of this compound would provide access to enantiomerically pure forms of the compound, which is crucial for pharmaceutical and biological studies.
C-H Amination: Exploring direct C-H amination of ethyl nonanoate (B1231133) at the α-position represents a highly efficient and modern synthetic strategy. This would involve the development of selective catalysts that can functionalize an unactivated C-H bond, thereby streamlining the synthetic process and reducing waste.
Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Asymmetric Catalysis | High enantioselectivity, access to pure stereoisomers. | Catalyst design and cost, optimization of reaction conditions. |
| Direct C-H Amination | High atom economy, reduced number of synthetic steps. | Catalyst selectivity and reactivity, harsh reaction conditions. |
| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup cost, potential for clogging with solid reagents. |
Exploration of New Chemical Transformations
The chemical reactivity of this compound is largely uncharted territory. The presence of both an amino group and an ester functionality provides a rich playground for exploring a wide range of chemical transformations.
Future research could investigate:
Derivatization of the Amino Group: The primary amine can serve as a handle for a multitude of reactions, including acylation, alkylation, and arylation, to generate a diverse library of N-functionalized derivatives with potentially novel properties.
Transformations of the Ester Group: The ethyl ester can be hydrolyzed, reduced to the corresponding amino alcohol, or converted to other functional groups, further expanding the chemical space accessible from this starting material.
Participation in Multicomponent Reactions: Investigating the use of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid synthesis of complex and structurally diverse molecules.
Advanced Computational Modeling for Complex Systems
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, guiding experimental efforts and accelerating discovery.
Future computational studies could focus on:
Conformational Analysis: Determining the preferred conformations of this compound and its derivatives to understand their three-dimensional structure and how it influences their physical and biological properties.
Reaction Mechanism Elucidation: Using quantum mechanical calculations to investigate the mechanisms of potential new reactions involving this compound, which can help in optimizing reaction conditions and designing more efficient catalysts.
Molecular Docking and Dynamics: In silico screening of this compound derivatives against various biological targets (e.g., enzymes, receptors) to predict their potential biological activity and guide the design of new therapeutic agents.
Bio-inspired Synthesis and Biocatalytic Applications
Harnessing the power of enzymes and biological systems offers a green and highly selective alternative for the synthesis and transformation of this compound. A study on the biocatalytic production of the closely related (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum highlights the potential in this area.
Future research in this domain should explore:
Enzymatic Synthesis: Developing enzymatic routes for the synthesis of enantiomerically pure this compound. This could involve the use of lipases for the resolution of racemic mixtures or the application of engineered aminotransferases for the direct asymmetric amination of a suitable keto-ester precursor.
Biocatalytic Derivatization: Employing enzymes to selectively modify this compound, for instance, through enzyme-catalyzed acylation of the amino group or hydrolysis of the ester.
Metabolic Engineering: Engineering microorganisms to produce 2-aminononanoic acid, which can then be chemically or enzymatically esterified to yield the target compound.
Table 2: Potential Enzymes for Biocatalytic Applications
| Enzyme Class | Potential Application | Expected Outcome |
| Lipases | Kinetic resolution of racemic this compound. | Production of enantiomerically enriched this compound. |
| Transaminases | Asymmetric amination of ethyl 2-oxononanoate. | Direct synthesis of enantiopure this compound. |
| Proteases | Selective acylation of the amino group. | Synthesis of N-acylated derivatives under mild conditions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-aminononanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-bromononanoic acid with ethylamine under reflux in ethanol (70°C, 12 hrs) yields the ester, but purity depends on solvent choice and stoichiometry. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended. Monitor reaction progress using TLC (Rf ~0.5) and confirm purity via HPLC (C18 column, 328 nm UV detection) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H and ¹³C), FTIR, and mass spectrometry. Key spectral markers include:
- ¹H NMR : δ 1.2–1.4 ppm (m, CH2 chain), δ 4.1 ppm (q, ethyl ester OCH2), δ 2.8 ppm (t, NH2 adjacent CH2).
- FTIR : 1735 cm⁻¹ (ester C=O), 3350–3300 cm⁻¹ (N-H stretch).
- MS : Molecular ion [M+H]+ at m/z 216.3. Cross-reference with PubChem or ECHA databases for validation .
Q. What are the standard protocols for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with UV detection (328 nm, 0.1 N NaOH mobile phase modifier) or GC-MS with derivatization (e.g., silylation). Calibrate with a 5-point standard curve (1–100 µg/mL). For biological matrices, employ solid-phase extraction (C18 cartridges) to reduce interference .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound for chiral drug development?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases in non-polar solvents). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). For statistical rigor, report mean ee ± SD from triplicate runs and perform ANOVA to compare catalysts .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C for in vitro assays). Use dose-response curves (0.1–100 µM) to assess IC50 variability. Apply t-tests to compare datasets and evaluate instrument calibration (e.g., plate reader drift). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the stability of this compound vary under physiological vs. storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Physiological : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS every 24 hrs.
- Storage : Test −20°C (lyophilized) vs. 4°C (solution) over 30 days. Use Arrhenius modeling to predict shelf life. Report degradation products (e.g., hydrolysis to 2-aminononanoic acid) .
Q. What computational models predict the pharmacokinetic behavior of this compound in vivo?
- Methodological Answer : Apply QSPR models using descriptors like logP (predicted ~2.1) and polar surface area (45 Ų). Use molecular dynamics simulations (AMBER force field) to assess membrane permeability. Validate with in vivo rodent studies (plasma t½ measurement via LC-MS/MS) .
Methodological Guidelines
- Data Reporting : Follow IUPAC guidelines for significant figures (e.g., report HPLC retention times to ±0.01 min) and specify statistical tests (e.g., p < 0.05 for significance) .
- Conflict Resolution : Use PubChem’s aggregated data for benchmarking and disclose all raw data in appendices for transparency .
- Ethical Compliance : Acknowledge collaborators and funding sources per journal standards (e.g., J. Med. Chem. formatting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
